molecular formula C21H21N3O4 B7706171 ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate

ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate

Cat. No. B7706171
M. Wt: 379.4 g/mol
InChI Key: ZJYZCLPQFGKUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate, also known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB is a synthetic compound that has been designed to target specific biological pathways, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

Ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate works by inhibiting the activity of MMPs, which are involved in a variety of biological processes, including tissue remodeling, wound healing, and angiogenesis. By inhibiting MMP activity, ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate can help to prevent the breakdown of extracellular matrix proteins, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been shown to have a variety of biochemical and physiological effects, including reducing the activity of MMPs in vitro, inhibiting tumor growth in vivo, and reducing inflammation in animal models. ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate in lab experiments is its specificity for MMPs, which allows researchers to selectively target these enzymes without affecting other biological pathways. However, one limitation of using ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is its potential toxicity, which can vary depending on the specific experimental conditions.

Future Directions

There are many potential future directions for research on ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate, including studies of its effects on specific MMP isoforms, its potential as a therapeutic agent for cancer and other diseases, and its use in combination with other compounds to enhance its activity. Additionally, further research is needed to fully understand the potential risks and benefits of using ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate in scientific research.

Synthesis Methods

The synthesis of ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate involves several steps, including the condensation of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with ethyl 4-aminobenzoate, followed by the addition of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide and hydroxybenzotriazole. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. One of the primary uses of ethyl 4-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is as a tool to study the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the breakdown of extracellular matrix proteins.

properties

IUPAC Name

ethyl 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-27-21(26)15-7-9-17(10-8-15)22-18(25)11-12-19-23-20(24-28-19)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYZCLPQFGKUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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